

A Comparative Guide to the Bioequivalence of Carbaspirin Calcium Formulations

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Compound of Interest

Compound Name: *Carbaspirin Calcium*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different **carbaspirin calcium** formulations. **Carbaspirin calcium**, a complex of calcium acetylsalicylate and urea, is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of aspirin.^[1] Its formulation is designed to improve solubility and potentially enhance gastrointestinal tolerability compared to standard aspirin.^[1]

While direct comparative bioequivalence studies between different formulations of **carbaspirin calcium** (e.g., tablets vs. powders) are not readily available in the public domain, this guide synthesizes available data on a representative formulation and provides a framework for assessing bioequivalence based on established protocols for aspirin and other immediate-release solid oral dosage forms.

I. Performance Comparison: An Illustrative Overview

Due to the limited availability of direct comparative studies, the following table presents an illustrative comparison of key pharmacokinetic parameters for two hypothetical immediate-release **carbaspirin calcium** formulations (Formulation A: Granules for Oral Solution; Formulation B: Film-Coated Tablet). The data are representative of typical values observed in bioequivalence studies of immediate-release aspirin products and are intended for demonstrative purposes.

Table 1: Illustrative Pharmacokinetic Parameters of Two Hypothetical **Carbaspirin Calcium** Formulations in Healthy Adults (n=24)

Parameter	Formulation A (Granules)	Formulation B (Tablet)
Cmax (ng/mL)	785.5 ± 460.1	758.4 ± 455.3
Tmax (hr)	0.75	1.50
AUC _{0-t} (ng·hr/mL)	1015.7 ± 458.2	1008.9 ± 452.3
AUC _{0-∞} (ng·hr/mL)	1025.3 ± 462.5	1018.1 ± 459.7

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC_{0-∞}: Area under the plasma concentration-time curve from time zero to infinity.

A study comparing effervescent calcium carbasalate (equivalent to 650 mg aspirin) with acetylsalicylic acid (ASA) in 20 healthy volunteers found that serum salicylate concentrations were similar between the two preparations, indicating they are bioequivalent.[\[2\]](#) Specifically, the serum salicylate concentrations were 58 (17) mg/l for effervescent calcium carbasalate and 66 (23) mg/l for ASA.[\[2\]](#) This study also noted that the effervescent calcium carbasalate formulation caused significantly less gastroduodenal mucosal damage than ASA.[\[2\]](#)

II. Experimental Protocols

The following is a representative experimental protocol for a bioequivalence study of an immediate-release **carbaspirin calcium** formulation, synthesized from established guidelines for aspirin and other immediate-release oral dosage forms.[\[3\]](#)

Study Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study with a washout period of at least 7 days.[\[3\]](#)

Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers aged 18 to 55 years.[\[4\]](#) Subjects undergo a comprehensive medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

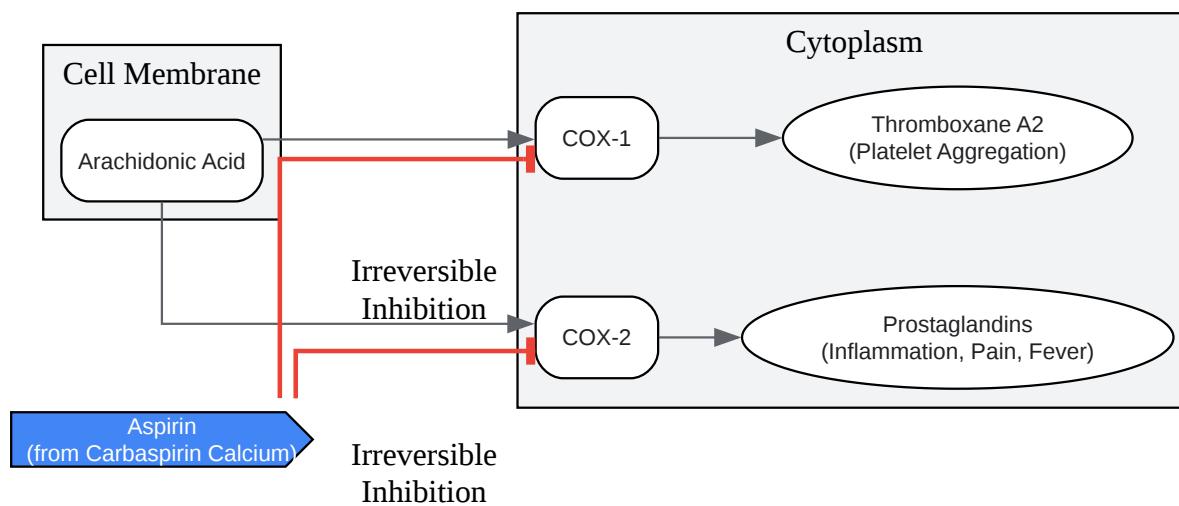
Procedure:

- Fasting: Subjects fast for at least 10 hours overnight prior to drug administration.
- Dosing: In each study period, subjects receive a single oral dose of either the test or reference **carbaspirin calcium** formulation with 240 mL of water.
- Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant and esterase inhibitor (e.g., physostigmine) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).
- Plasma Analysis: Plasma is separated by centrifugation and stored at -20°C or lower until analysis. The concentrations of acetylsalicylic acid and its primary metabolite, salicylic acid, are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both the parent drug and its metabolite: Cmax, Tmax, AUC_{0-t}, and AUC_{0-∞}.^{[5][6]}
- Statistical Analysis: The bioequivalence of the two formulations is assessed by comparing the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax, AUC_{0-t}, and AUC_{0-∞}. These intervals must fall within the predetermined acceptance range of 80% to 125%.^[7]

III. Visualizations

A. Signaling Pathway

Carbaspirin calcium is rapidly hydrolyzed to acetylsalicylic acid (aspirin), which exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes.^[1]

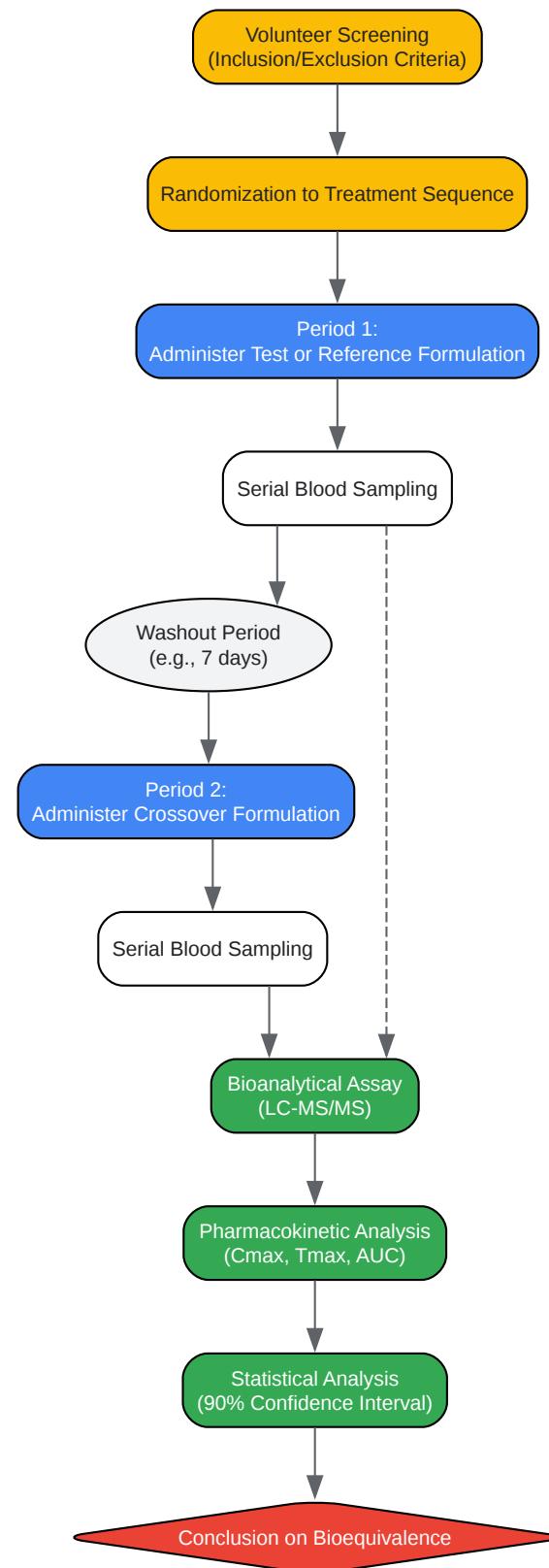


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Caption: Mechanism of action of aspirin, the active metabolite of **carbaspirin calcium**.

B. Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for different drug formulations.



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